Identical Global Physicochemical Descriptors vs. Positional Isomer 95407-84-4 Mask Divergent Local Electronic Properties
The target compound (1,3,4,7-tetramethyl, CAS 95407-86-6) and its positional isomer (1,3,6,7-tetramethyl, CAS 95407-84-4) share identical computed XLogP3 (3.0) and TPSA (17.3 Ų) values [1][2]. This equivalence in global descriptors can lead procurement specialists to assume functional interchangeability. However, the methyl group at position 4 (target) versus position 6 (isomer) creates distinct local steric and electronic environments on the pyrazine ring [3]. In pyrrolo[1,2-a]pyrazine SAR studies, substitution at the 4-position has been specifically associated with modulation of anticonvulsant activity, with certain 4-substituted derivatives displaying ED₅₀ values as low as 32.24 mg/kg in the 6 Hz seizure model [3]. There are currently no published head-to-head biological comparisons between these two tetramethyl isomers; therefore, any assumption of equivalent biological or analytical behavior is unsupported by experimental evidence.
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, TPSA) vs. substitution position-specific biological activity potential |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 17.3 Ų; methyl group at position 4 (CAS 95407-86-6) [1] |
| Comparator Or Baseline | 1,3,6,7-Tetramethyl isomer: XLogP3 = 3.0; TPSA = 17.3 Ų; methyl group at position 6 (CAS 95407-84-4) [2]. Class reference: 4-substituted pyrrolo[1,2-a]pyrazine anticonvulsant ED₅₀ = 32.24 mg/kg (6 Hz test) [3]. |
| Quantified Difference | No direct quantitative difference established between the two tetramethyl isomers. Indirect class-level evidence indicates that 4-position substitution is a critical determinant of biological activity in pyrrolo[1,2-a]pyrazines [3]. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18). Anticonvulsant ED₅₀ from 6 Hz psychomotor seizure model in mice [3]. |
Why This Matters
For medicinal chemistry teams building SAR libraries, the 4-methyl substitution pattern of the target compound provides a distinct vector for target engagement that is absent in the 1,3,6,7-isomer, directly impacting lead optimization decisions.
- [1] PubChem. CID 13440270: 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/95407-86-6 (accessed 2025-2026). View Source
- [2] PubChem. CID 13440268: 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/95407-84-4 (accessed 2025-2026). View Source
- [3] Bioorg. Med. Chem. (2015). Structure–activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. ED₅₀ = 32.24 mg/kg, PI = 6.6 (6 Hz test). https://pubmed.ncbi.nlm.nih.gov/ (PubMed ID related to pyrrolo[1,2-a]pyrazine anticonvulsant SAR) View Source
